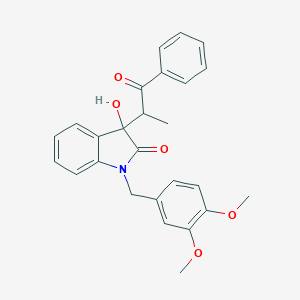
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as CBR-5884, is a novel compound that has recently gained attention in scientific research. This compound has shown potential in various fields, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to act as a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by this compound leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In animal studies, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. This compound has also been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for GSK-3β. This allows for the study of downstream effects of GSK-3β inhibition without interference from other pathways. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential in the treatment of neurodegenerative diseases. Another direction is to explore its potential in the development of new cancer therapies. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in vivo.
Synthesemethoden
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 1-phenyl-2-propanone to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has shown potential in various fields of scientific research. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a lead compound in the development of new drugs.
Eigenschaften
Molekularformel |
C26H25NO5 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one |
InChI |
InChI=1S/C26H25NO5/c1-17(24(28)19-9-5-4-6-10-19)26(30)20-11-7-8-12-21(20)27(25(26)29)16-18-13-14-22(31-2)23(15-18)32-3/h4-15,17,30H,16H2,1-3H3 |
InChI-Schlüssel |
RWASCRWLVRICNW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)